molecular formula C38H22Br4O2 B12559042 9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo- CAS No. 157331-84-5

9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-

Cat. No.: B12559042
CAS No.: 157331-84-5
M. Wt: 830.2 g/mol
InChI Key: QKTUIKVRGMYGCO-UHFFFAOYSA-N
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Description

Molecular Architecture and Structural Elucidation

Systematic Nomenclature and Chemical Identification

IUPAC Naming Conventions for Polyhalogenated Biphenyl-Fluorene Systems

The International Union of Pure and Applied Chemistry (IUPAC) name 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol reflects the compound’s intricate structure. The parent system consists of two 9H-fluoren-9-ol units linked at their 9-positions via a 1,1'-biphenyl bridge. Each fluorenol moiety is substituted with bromine atoms at the 2- and 7-positions, resulting in a symmetrical, tetrahalogenated architecture. The naming prioritizes the biphenyl linker as the central framework, with fluorenol subunits treated as substituents. This approach aligns with IUPAC rules for polycyclic systems, where bridging groups define the primary structure.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 157331-84-5 , with additional identifiers cataloged across chemical databases (Table 1).

Table 1: Chemical Identifiers

Identifier Type Value
CAS Registry Number 157331-84-5
PubChem CID 10079185
DTXSID DTXSID60435197
Wikidata Entry Q82249952
Molecular Formula Validation (C₃₈H₂₂Br₄O₂) and Exact Mass Determination

The molecular formula C₃₈H₂₂Br₄O₂ was validated through high-resolution mass spectrometry (HRMS) and isotopic abundance calculations. The exact mass, computed using the most abundant isotopes (¹²C: 12.0000 Da, ¹H: 1.0078 Da, ⁷⁹Br: 78.9183 Da, ¹⁶O: 15.9949 Da), is 825.8353 Da (Equation 1):

$$
\text{Exact Mass} = (38 \times 12.0000) + (22 \times 1.0078) + (4 \times 78.9183) + (2 \times 15.9949) = 825.8353 \, \text{Da}
$$

The molecular weight, accounting for natural isotopic distributions, is 830.2 g/mol . Discrepancies between exact mass and molecular weight arise from the inclusion of minor bromine isotopes (e.g., ⁸¹Br, 49.31% abundance) in the latter.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157331-84-5

Molecular Formula

C38H22Br4O2

Molecular Weight

830.2 g/mol

IUPAC Name

2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol

InChI

InChI=1S/C38H22Br4O2/c39-21-9-13-27-28-14-10-22(40)18-34(28)37(43,33(27)17-21)31-7-3-1-5-25(31)26-6-2-4-8-32(26)38(44)35-19-23(41)11-15-29(35)30-16-12-24(42)20-36(30)38/h1-20,43-44H

InChI Key

QKTUIKVRGMYGCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)O)C6(C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br)O

Origin of Product

United States

Preparation Methods

Key Findings Summary

The synthesis of 9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo- (CAS 157331-84-5) involves multi-step halogenation and coupling reactions, leveraging fluorene derivatives and biphenyl precursors. Key methods include Grignard reagent-mediated coupling , Suzuki-Miyaura cross-coupling , and direct bromination strategies , with yields influenced by catalyst selection, solvent systems, and temperature control.

Grignard Reagent-Mediated Coupling

Reaction Mechanism and Conditions

This method employs 2-bromo-1,1'-biphenyl and 2,7-dibromo-9H-thioxanthen-9-one as precursors. The process involves:

  • Lithiation : Using n-butyllithium (n-BuLi) in ultra-dry tetrahydrofuran (THF) at −78°C to generate a reactive aryl lithium species.
  • Nucleophilic Addition : The lithiated biphenyl attacks the ketone group of 2,7-dibromo-9H-thioxanthen-9-one, forming the fluorenol backbone.
  • Workup : Quenching with water, filtration, and purification via silica gel chromatography.
Table 1: Optimized Conditions for Grignard Coupling
Parameter Value/Detail Source
Temperature −78°C (lithiation), RT (quenching)
Solvent Ultra-dry THF
Reagents 2-bromo-1,1'-biphenyl, n-BuLi
Yield 85% (after purification)

Suzuki-Miyaura Cross-Coupling

Boronic Acid Utilization

This method constructs the biphenyl-fluorene framework using 2,7-dibromo-9H-fluorene and biphenyl boronic acid derivatives :

  • Catalyst System : Palladium acetate (Pd(OAc)₂) with tri-tert-butylphosphine (P(t-Bu)₃) in toluene.
  • Base : Sodium tert-butoxide (NaOtBu) to facilitate transmetalation.
  • Reaction Time : 24–48 hours at 110°C under nitrogen.
Table 2: Suzuki Coupling Parameters
Component Role/Detail Source
Palladium Catalyst Pd(OAc)₂ (3 mol%)
Ligand P(t-Bu)₃ (0.08 equiv)
Solvent Toluene
Yield 65–92%

Direct Bromination Strategies

Electrophilic Aromatic Substitution

4,4'-Dibromobiphenyl intermediates are synthesized via bromination of biphenyl using Br₂ in the presence of strong acids (e.g., CF₃SO₃H or H₂SO₄). Critical factors include:

  • Acid Catalyst : pKa ≤ 1 (e.g., triflic acid) enhances regioselectivity for para-bromination.
  • Solvent : Glacial acetic acid or dichloromethane.
  • Temperature : 20–90°C, with higher temperatures favoring 4,4'-dibromo product.
Table 3: Bromination Efficiency with Different Acids
Acid (pKa) Conversion (%) 4,4'-Dibromo Yield (%) Source
HCO₂H (3.75) 97.5 49.1
CF₃CO₂H (0.3) 100 88.2
H₂SO₄ (<1) 100 92.0

Multi-Step Synthesis from Fluorenone

Reduction and Functionalization

  • Reduction of Fluorenone : 9-Fluorenol is synthesized via sodium borohydride (NaBH₄) reduction of 9-fluorenone in ethanol.
  • Bromination : Subsequent bromination at positions 2,7 using Br₂ and FeBr₃.
  • Biphenyl Coupling : Ullmann or Buchwald-Hartwig coupling to attach biphenyl groups.
Table 4: Stepwise Yields in Multi-Step Synthesis
Step Yield (%) Conditions Source
9-Fluorenol Synthesis 95–100 NaBH₄, ethanol, 25°C
2,7-Dibromination 80–90 Br₂, FeBr₃, CH₂Cl₂, 0°C→RT
Biphenyl Coupling 70–85 CuI, 1,10-phenanthroline, DMF, 120°C

Continuous Flow Chemistry

Advantages in Scalability

Recent advancements employ continuous flow systems for:

  • Mixing Control : Precise residence time (3×τ) ensures complete conversion.
  • Safety : Reduced handling of reactive Grignard reagents.
  • Solvent System : Ultra-dry THF with nitrogen purging to prevent hydrolysis.
Table 5: Flow System Parameters
Parameter Value Source
Flow Rate (A/B) 34–77 mL/min (ketone), 16–32 mL/min (Grignard)
Residence Time 8 mL module volume
Throughput 1 kg/day (pilot scale)

Biological Activity

9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-] is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular weight of approximately 416.11 g/mol and a distinct arrangement of hydroxyl and bromine substituents, this compound has garnered attention for its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₈H₁₄Br₂O
  • Functional Groups : Hydroxyl (-OH) group at the 9-position of the fluorene structure and dibromine at the 2 and 7 positions.

Biological Activity Overview

Research indicates that derivatives of 9H-Fluoren-9-ol exhibit promising antimicrobial and anticancer properties. The presence of bromine atoms enhances biological activity through mechanisms such as halogen bonding, which can influence molecular interactions crucial for biological efficacy.

Anticancer Activity

Several studies have demonstrated that compounds with similar structures to 9H-Fluoren-9-ol show significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds like 2,7-Dibromo-9-fluorenone were tested against breast cancer cell lines, revealing IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Antimicrobial Properties

The antimicrobial efficacy of related compounds suggests that 9H-Fluoren-9-ol may also possess similar properties. Preliminary studies indicate:

  • In vitro assays have shown activity against both gram-positive and gram-negative bacteria, with varying degrees of effectiveness depending on the concentration and structural modifications .

Comparative Analysis with Related Compounds

To understand the biological potential of 9H-Fluoren-9-ol better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,7-Dibromo-9-fluorenoneC₁₃H₉Br₂OContains a ketone instead of a hydroxyl group
9-Bromo-9H-fluoreneC₁₂H₉BrLacks biphenyl substitution
2-Bromo-4-hydroxyphenylfluoreneC₁₄H₁₂BrOHydroxy group on a different aromatic ring

This table highlights how variations in functional groups can significantly impact the biological activity of these compounds.

The mechanisms through which 9H-Fluoren-9-ol exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The hydroxyl group may play a critical role in inhibiting enzymes such as acetylcholinesterase (AChE), which is vital in neurotransmission .
  • Interference with Cell Signaling Pathways : Brominated compounds often interact with cellular signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various fluorenone derivatives on non-small cell lung cancer (NSCLC) cells. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations as low as 10 μM .
  • Antimicrobial Testing : In another study, derivatives similar to 9H-Fluoren-9-ol were screened against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones at concentrations ranging from 50 to 200 μg/mL .

Scientific Research Applications

Photophysical Properties

Research has highlighted the photophysical properties of derivatives of this compound. For example, compounds synthesized from 9H-fluoren-9-ol exhibit significant blue emission characteristics when evaluated for their optical properties. This makes them suitable for applications in light-emitting devices and optoelectronics . The absorption and emission maxima for these compounds typically range between 257–428 nm, indicating their potential use in photonic applications .

Biological Applications

The biological relevance of fluorene-based compounds has been recognized in medicinal chemistry. Compounds derived from 9H-fluoren-9-ol have shown promise as fluorescent ligands targeting specific biological pathways. For example, certain derivatives have been designed to interact with receptors involved in various diseases, showcasing their potential as therapeutic agents .

Material Science Applications

In material science, fluorene derivatives are used to create donor-acceptor copolymers that are essential for organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of biphenyl groups enhances the electronic properties and stability of these materials . The thermal and mechanical properties of films made from these compounds indicate good film-forming abilities and thermal stability .

Case Study 1: Photonic Devices

A study evaluated the performance of biphenyl-fluorene derivatives in OLED applications. The synthesized compounds demonstrated high efficiency in converting electrical energy into light, with maximum external quantum efficiencies reported at over 20% .

Case Study 2: Drug Development

Another investigation focused on the pharmacological evaluation of fluorene-based fluorescent ligands. These compounds displayed high binding affinities towards specific targets associated with inflammatory diseases, indicating their potential as drug candidates .

Table 1: Photophysical Properties of Fluorene Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Compound A25735812936
Compound B2854289241
Compound C27040011000

Table 2: Thermal Properties of Fluorene Films

CompoundGlass Transition Temp (°C)Decomposition Temp (°C)
Film A87436
Film B134377
Film C124459

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Bromine substituents at 2,7-positions enable palladium-catalyzed cross-coupling:

Substrate Conditions Product Yield
Boronic acid derivativesPd₂(dba)₃, SPhos ligand, Na₂CO₃ in THF/toluene/H₂OBiphenyl-fluorene hybrids68.6%
Aryl chloridesNi catalyst, ferrocenylmethylphosphine ligand, K₃PO₄ in THFExtended π-conjugated systems76.2%

Key Features :

  • Bromine acts as a superior leaving group compared to chlorine in these reactions.

  • Electron-withdrawing fluorenol group enhances electrophilicity at coupling sites .

Nucleophilic Substitution Reactions

The hydroxyl group undergoes functionalization under acidic conditions:

Reaction Reagents Product Application
EsterificationAcetic anhydride, H₂SO₄ catalystFluorenyl acetate derivativesPolymer precursor synthesis
Ether formationAlkyl halides, K₂CO₃ in DMFAlkoxy-fluorene compoundsOLED materials with tunable bandgaps

Notable Example :

  • Reaction with tert-butyl bromoacetate yields photoluminescent derivatives used in optoelectronic devices .

Ring-Closure Mechanisms

Intramolecular cyclization forms fused polycyclic systems:

Condition Catalyst Product Thermal Stability
Glacial acetic acid + HClProtonic acidSpirobifluorene frameworksStable up to 300°C
Lewis acid (AlCl₃)Friedel-CraftsBenzannulated fluorene systemsEnhanced fluorescence quantum yield

Structural Confirmation :

  • ¹H-NMR analysis (CDCl₃) shows characteristic signals at δ 6.73–7.85 ppm for biphenyl protons .

Halogen Exchange Reactions

Bromine atoms participate in halogen scrambling under radical conditions:

Reagent Conditions Product Br Content (XRF)
CuBr₂DMF, 120°C, 12 hrsMixed bromo/chloro derivatives1.8 wt% Br
NBS (N-bromosuccinimide)UV light, CCl₄Perbrominated analogs4.2 wt% Br

Limitation : Steric hindrance from biphenyl groups reduces reactivity at the 9-position .

Biological Activity Modulation

While not a direct reaction, bromine substitution enhances bioactivity:

Derivative Biological Target IC₅₀ (μM) Mechanism
Brominated spirobifluoreneTopoisomerase II2.4 ± 0.3DNA intercalation via planar structure
Hydroxyl-protected analogCOX-2 enzyme18.9 ± 1.7Competitive inhibition

Structure-Activity Relationship : Increased bromination correlates with improved cytotoxicity but reduces aqueous solubility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Brominated Fluorenes
  • 2,7-Dibromo-9,9-dioctylfluorene (CAS: Not explicitly listed; analogues in ): Substituents: Dioctyl chains at the 9-position enhance solubility in organic solvents but reduce thermal stability compared to brominated derivatives. Applications: Used in polymer semiconductors due to improved processability . Key Difference: Bromine atoms in the target compound increase electron affinity, favoring electron transport, while alkyl chains prioritize solubility over electronic performance .
  • 2,7-Dibromo-9,9-dimethylfluorene (): Substituents: Methyl groups at the 9-position provide moderate steric hindrance and thermal stability (Tg ~100–120°C).
Carbazole-Fluorene Hybrids
  • 9,9'-(9,9-Bis(heptadecafluoroundecyl)-9H-fluorene-2,7-diyl)bis(9H-carbazole) (CFC-F2) ():

    • Substituents: Fluorinated alkyl chains and carbazole units.
    • Properties: High thermal stability (Tg >150°C) and low surface energy due to fluorination.
    • Contrast: The target compound lacks fluorination but retains bromine’s electron-withdrawing effects, making it more suitable for charge injection layers in OLEDs .
  • CzFA (9,9'-Spirobi[fluoren]-2-amine-carbazole) ():

    • Substituents: Carbazole and spirobifluorene groups.
    • Performance: Demonstrated a maximum current efficiency of 27.8 cd/A in red OLEDs.
    • Comparison: The biphenyl-dibromo fluorene may exhibit lower efficiency due to absence of carbazole’s hole-transport properties but could serve as an electron-transport material .

Electronic and Thermal Properties

Compound HOMO (eV) LUMO (eV) Tg (°C) Key Application
Target Compound (Biphenyl-Dibromo) -5.8* -2.6* ~130* Electron transport layers
2,7-Dibromo-9,9-dioctylfluorene -5.5 -2.3 ~110 Polymer semiconductors
CzFA -5.3 -2.1 >150 OLED host materials
TPF-OMe (Methoxy-substituted) -5.2 -2.0 135 Hole transport layers

*Estimated based on structural analogues in , and 17.

  • Thermal Stability : The biphenyl-dibromo fluorene’s Tg (~130°C) is higher than alkyl-substituted derivatives (e.g., dioctyl: ~110°C) but lower than carbazole- or spirobifluorene-based materials (Tg >150°C) .
  • Electronic Behavior : Bromine substituents lower the LUMO level (-2.6 eV vs. -2.3 eV for dioctyl), enhancing electron injection capabilities .

Application Performance

  • OLED Efficiency :
    • The target compound’s rigid biphenyl core may reduce exciton quenching compared to flexible alkyl chains, but its lack of carbazole or spiro groups limits its utility as a host material. In contrast, CzFA achieves 21.8 lm/W efficiency in red OLEDs .
  • Charge Transport :
    • Bromine’s electron-withdrawing nature improves electron mobility (~10⁻⁴ cm²/Vs) compared to alkylated fluorenes (~10⁻⁵ cm²/Vs) but is inferior to carbazole-based systems (~10⁻³ cm²/Vs) .

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